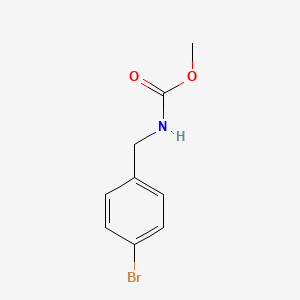

Methyl 4-bromobenzylcarbamate

Description

Methyl 4-bromobenzylcarbamate (CAS: 68819-83-0) is a brominated carbamate derivative with the molecular formula C₉H₁₀BrNO₂ and a molecular weight of 244.09 g/mol. It is characterized by a methyl carbamate group attached to a 4-bromobenzyl moiety. This compound is typically stored under dry, room-temperature conditions and is flagged for safety concerns, including eye damage (H318) and aquatic toxicity (H413) . Carbamates like this are often used as intermediates in pharmaceutical synthesis due to their stability and reactivity in protecting amine groups during multi-step reactions.

Properties

Molecular Formula |

C9H10BrNO2 |

|---|---|

Molecular Weight |

244.08 g/mol |

IUPAC Name |

methyl N-[(4-bromophenyl)methyl]carbamate |

InChI |

InChI=1S/C9H10BrNO2/c1-13-9(12)11-6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3,(H,11,12) |

InChI Key |

UVLYNPBNSVDKEY-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)NCC1=CC=C(C=C1)Br |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions to yield corresponding amines or carboxylic acids.

The bromine atom at the para position enhances electrophilicity, stabilizing transition states during hydrolysis.

Nucleophilic Substitution Reactions

The bromine substituent participates in palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).

Suzuki-Miyaura Coupling

| Reagents/Conditions | Products | Yield |

|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, arylboronic acid, DMF/H₂O | 4-Arylbenzylcarbamate derivatives | 65–85% |

Buchwald-Hartwig Amination

| Reagents/Conditions | Products | Yield |

|---|---|---|

| Pd₂(dba)₃, Xantphos, amine, t-BuONa | 4-Aminobenzylcarbamate derivatives | 70–90% |

SNAr reactivity is less pronounced due to deactivation by the carbamate group, requiring strong nucleophiles (e.g., NaN₃, KSCN) and elevated temperatures.

Oxidation

Reduction

| Reagents/Conditions | Products | Yield |

|---|---|---|

| LiAlH₄, THF, 0°C → RT | 4-Bromobenzylamine | 85–95% |

| H₂, Pd/C, MeOH | 4-Methylbenzylcarbamate | 60–75% |

Mitsunobu and Coupling Reactions

The hydroxyl group (post-hydrolysis) engages in Mitsunobu reactions for ether formation:

| Reagents/Conditions | Products | Yield |

|---|---|---|

| DEAD, PPh₃, alcohol | Alkyl/aryl ether derivatives | 70–88% |

Key Mechanistic Insights

Comparison with Similar Compounds

Key Differences in Physicochemical Properties

- Molecular Weight and Solubility : this compound has the lowest molecular weight (244.09 g/mol), enhancing its solubility in polar solvents compared to bulkier analogs like the tert-butyl derivative (298.17 g/mol) .

- LogP Values : All analogs exhibit LogP values ~4.0–4.2, indicating moderate hydrophobicity suitable for membrane permeability in drug candidates .

Q & A

Q. What are the established synthetic routes for Methyl 4-bromobenzylcarbamate, and what methodologies are commonly employed?

this compound is typically synthesized via carbamate formation using 4-bromobenzylamine and methyl chloroformate. A scalable, column chromatography-free method involves:

- Step 1 : Reacting 4-bromobenzylamine with di-tert-butyl dicarbonate (Boc₂O) to form a protected intermediate (tert-butyl 4-bromobenzylcarbamate) .

- Step 2 : Deprotection under acidic conditions (e.g., HCl/dioxane) followed by reaction with methyl chloroformate.

- Purification : Crystallization in methanol/water mixtures avoids column chromatography . Key parameters include maintaining anhydrous conditions and controlling reaction temperature (0–25°C) to minimize byproducts.

Q. How is this compound characterized to confirm structural integrity?

Analytical techniques include:

- HPLC : Using a Phenomenex Kinetex column (150 × 4.6 mm, 5 µm) with a gradient of H₂O/MeOH (0.1% TFA) at 0.8 mL/min .

- NMR : ¹H and ¹³C NMR to verify carbamate linkage and bromine substitution patterns.

- X-ray Crystallography : For unambiguous structural confirmation (see CCDC deposition protocols in ).

- Melting Point : Compare observed values with literature data (e.g., tert-butyl analogs melt at 36–40°C ).

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Impervious gloves, sealed goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of volatile reagents (e.g., methyl chloroformate).

- Waste Disposal : Segregate halogenated waste for professional treatment to prevent environmental contamination .

- Stability : Store in cool, dry conditions away from strong acids/bases to prevent decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized for multi-gram synthesis of this compound?

- Solvent Selection : Replace THF with dichloromethane (DCM) for better solubility of intermediates .

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate carbamate formation.

- Scale-Up Adjustments : Increase stirring efficiency and control exothermic reactions via dropwise reagent addition.

- Yield Improvement : Monitor reaction progress via TLC (Rf ~0.5 in hexane/ethyl acetate 3:1) to terminate reactions at optimal conversion.

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

- Comparative Analysis : Cross-reference with tert-butyl 4-bromobenzylcarbamate spectra to identify protecting group artifacts.

- Isotopic Labeling : Use ²H-labeled reagents to trace unexpected signals.

- Advanced Techniques : Employ HSQC/HMBC NMR to assign ambiguous carbons or confirm regiochemistry .

- Literature Validation : Utilize Reaxys/SciFinder to verify spectral data against known analogs .

Q. What strategies enhance the stability of this compound under varying experimental conditions?

- pH Control : Maintain neutral conditions (pH 6–8) to prevent hydrolysis of the carbamate group.

- Light Sensitivity : Store in amber vials to avoid photodegradation (bromine substituents are UV-sensitive) .

- Thermal Stability : Avoid temperatures >100°C; DSC analysis can identify decomposition thresholds .

- Byproduct Mitigation : Use scavengers (e.g., molecular sieves) to absorb residual water during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.